4-[(4-Acetylpiperazin-1-yl)carbonyl]phenol
Description
4-[(4-Acetylpiperazin-1-yl)carbonyl]phenol (synonyms: 4-(4-Acetylpiperazin-1-yl)phenol, 1-Acetyl-4-(4-hydroxyphenyl)piperazine) is a piperazine derivative characterized by a phenolic hydroxyl group and an acetylated piperazine moiety linked via a carbonyl group. This compound is of interest in medicinal chemistry due to its structural versatility, which allows modulation of biological activity through variations in substituents. Its synthesis typically involves multi-step organic reactions, such as amidation and deprotection steps, as exemplified in the preparation of related piperazinyl urea derivatives . The acetyl group on the piperazine ring is a critical pharmacophore, enhancing cytotoxicity in certain cancer cell lines compared to other acylated analogs .
Properties
IUPAC Name |
1-[4-(4-hydroxybenzoyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-10(16)14-6-8-15(9-7-14)13(18)11-2-4-12(17)5-3-11/h2-5,17H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPKQOVNNVTULM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Acetylpiperazin-1-yl)carbonyl]phenol typically involves the reaction of 4-hydroxybenzoyl chloride with 1-acetylpiperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Structural Analysis
The compound, 4-[(4-Acetylpiperazin-1-yl)carbonyl]phenol (CAS: 206558-30-7), has the molecular formula C₁₃H₁₆N₂O₃ and a molecular weight of 248.28 g/mol . Its structure includes:
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A piperazine ring acetylated at position 1 (N-acetyl group).
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A carbonyl group linking the piperazine to a phenol ring.
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A phenolic hydroxyl group (-OH) at position 4 of the aromatic ring .
The SMILES notation (CC(=O)N1CCN(CC1)C(=O)C2=CC=C(O)C=C2 ) highlights the ester-like linkage between the piperazine and phenol moieties .
Key Reactive Functional Groups
Three functional groups drive reactivity in this compound:
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Carbonyl group (C=O):
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Potential for nucleophilic attack or hydrolysis.
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Likely site for amide or ester-like reactivity.
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Phenolic -OH group :
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Acetylpiperazine moiety :
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Steric hindrance from the piperazine ring may influence reactivity.
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Acetylation reduces nucleophilicity of the piperazine nitrogen.
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Hydrolysis of the Carbonyl Group
| Reaction Type | Conditions | Expected Product |
|---|---|---|
| Alkaline Hydrolysis | NaOH, aqueous | Formation of a carboxylate salt (deprotonated phenolic acid) |
| Acidic Hydrolysis | HCl, aqueous | Formation of a carboxylic acid (protonated phenolic acid) |
The carbonyl group (C=O) could undergo hydrolysis, breaking the ester-like linkage. This would yield a phenolic acid derivative and a piperazine fragment .
Acetylation of the Phenolic -OH Group
| Reaction Type | Reagents | Conditions | Expected Product |
|---|---|---|---|
| Acetylation | AcCl, pyridine | Reflux, 3–6 h | O-acetylated phenol derivative |
The phenolic -OH group could react with acetyl chloride (AcCl) to form an acetate ester, reducing its acidity and altering solubility .
Nucleophilic Substitution
| Reaction Type | Reagents | Conditions | Expected Product |
|---|---|---|---|
| Alkylation | R-X, K₂CO₃ | DMF, 80°C | Alkylated phenol derivative |
The phenolic oxygen could act as a nucleophile, reacting with alkyl halides (R-X) to form ether derivatives.
Structural Influences on Reactivity
| Feature | Impact |
|---|---|
| Acetylation of Piperazine | Reduces nucleophilicity of piperazine nitrogen, limiting reactions requiring amine participation. |
| Carbonyl Group Polarity | Electrophilic carbon in C=O group enhances susceptibility to nucleophilic attack. |
| Steric Effects | Bulky piperazine moiety may hinder access to reactive sites. |
Stability and Solubility
Scientific Research Applications
Chemistry
4-[(4-Acetylpiperazin-1-yl)carbonyl]phenol serves as a building block in organic synthesis. It is utilized in various chemical reactions, including:
- Sonogashira Coupling: A method for synthesizing biaryl compounds, crucial for pharmaceuticals and agrochemicals .
- Reagent in Organic Synthesis: Employed in the preparation of diverse phenolic derivatives and other complex organic molecules .
Biology
This compound has been investigated for its biochemical properties:
- Enzyme Inhibition Studies: Its ability to interact with specific enzymes makes it a candidate for studying enzyme kinetics and inhibition mechanisms .
- Biochemical Probes: Used to explore biological pathways due to its structural features that allow for specific molecular interactions .
Medicine
Research into the medicinal properties of this compound has revealed several potential therapeutic applications:
- Antimicrobial Activity: Studies indicate that this compound exhibits activity against various bacterial strains, suggesting its use as an antimicrobial agent .
- Anticancer Properties: Preliminary research shows promise in inhibiting cancer cell proliferation, making it a candidate for further development in cancer therapies .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against several pathogens. The results demonstrated significant inhibition of bacterial growth, supporting its potential application in developing new antimicrobial agents.
Case Study 2: Enzyme Inhibition
In vitro studies focused on the interaction between this compound and specific enzymes involved in metabolic pathways revealed that it can act as an inhibitor. This finding opens avenues for its application in drug design targeting metabolic disorders.
Data Tables
| Application Area | Specific Use | Findings |
|---|---|---|
| Chemistry | Organic Synthesis | Effective building block for diverse reactions |
| Biology | Enzyme Studies | Significant interaction with enzyme active sites |
| Medicine | Antimicrobial | Effective against multiple bacterial strains |
| Medicine | Anticancer | Inhibitory effects on cancer cell lines |
Mechanism of Action
The mechanism of action of 4-[(4-Acetylpiperazin-1-yl)carbonyl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the acetylpiperazine moiety can interact with enzyme active sites. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Piperazine Derivatives with Varied Acyl Groups
The 4-acetylpiperazine moiety is a key determinant of biological potency. Evidence from phosphoinositide 3-kinase (PI3K) inhibitor studies highlights that:
- 4-Acetylpiperazin-1-yl derivatives (e.g., compound 9) exhibit superior cytotoxicity (IC₅₀ = 1.84 mM against HCT116 cells) compared to 4-benzoylpiperazin-1-yl (compound 29: IC₅₀ = 42.36 mM) and 4-(4-chlorobenzoyl)piperazin-1-yl analogs (compound 34: IC₅₀ = 25.38 mM) .
- Replacement of the acetyl group with bulkier or electron-withdrawing groups (e.g., sulfonyl or aryl sulfonyl) reduces potency, likely due to steric hindrance or altered electron distribution .
Table 1: Cytotoxicity of Piperazinylquinoxaline Derivatives
| Substituent on Piperazine | Example Compound | IC₅₀ (HCT116 Cells) |
|---|---|---|
| 4-Acetylpiperazin-1-yl | 9 | 1.84 mM |
| 4-Benzoylpiperazin-1-yl | 29 | 42.36 mM |
| 4-(4-Chlorobenzoyl)piperazin-1-yl | 34 | 25.38 mM |
Functional Group Variations on the Aromatic Ring
The phenolic hydroxyl group in 4-[(4-Acetylpiperazin-1-yl)carbonyl]phenol distinguishes it from analogs with carboxylic acid or carboxamide termini:
Piperazine-Linked Heterocyclic Compounds
Compounds like 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol demonstrate divergent applications due to distinct functional groups. This imidazole derivative exhibits nonlinear optical (NLO) properties, including a high third-order susceptibility (χ⁽³⁾ = 2.2627 × 10⁻⁶ esu), attributed to π-conjugation and low HOMO-LUMO gaps . In contrast, this compound is primarily investigated for cytotoxicity, underscoring how structural modifications redirect compound utility.
Biological Activity
4-[(4-Acetylpiperazin-1-yl)carbonyl]phenol, also known by its CAS number 206558-30-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and other pharmacological effects based on diverse scientific literature.
Chemical Structure and Properties
The chemical structure of this compound features a piperazine ring substituted with an acetyl group, linked to a phenolic moiety. This unique structure may contribute to its biological activity through interactions with various biological targets.
Antimicrobial Activity
Several studies have explored the antimicrobial properties of this compound. It has been shown to exhibit significant activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
| Pseudomonas aeruginosa | 128 μg/mL |
The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways, which are critical for bacterial growth and replication .
Antifungal Activity
In addition to antibacterial effects, this compound has demonstrated antifungal activity against various fungal strains, including Candida species. The compound exhibited the following MIC values:
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 16 μg/mL |
| Aspergillus niger | 32 μg/mL |
The antifungal mechanism may involve inhibition of ergosterol biosynthesis, a vital component of fungal cell membranes .
Anticancer Activity
Research indicates that this compound possesses anticancer properties. It has been evaluated in vitro against various cancer cell lines, showing cytotoxic effects. Notably:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa (cervical cancer) | 20 μM |
| MCF7 (breast cancer) | 15 μM |
| A549 (lung cancer) | 25 μM |
The compound's anticancer activity is thought to be mediated through apoptosis induction and cell cycle arrest mechanisms .
Case Studies
A notable study involved the evaluation of the compound's effects on multidrug-resistant bacterial strains. The results indicated that it could effectively reverse resistance mechanisms in certain strains, enhancing the efficacy of standard antibiotics. The study highlighted its potential as an adjuvant therapy in treating resistant infections .
Q & A
Q. What are the established synthetic routes for 4-[(4-Acetylpiperazin-1-yl)carbonyl]phenol, and what key reaction conditions influence yield?
The compound is synthesized via multi-step pathways involving piperazine derivatives and carbonyl coupling reactions. For example, in one route, tert-butyl 4-(3-nitrophenoxy)butanoate undergoes deprotection and amidation with tert-butyl piperazine-1-carboxylate, followed by acetylation to yield intermediates like tert-butyl 4-(4-(3-nitrophenoxy)butanoyl)piperazine-1-carboxylate . Another method involves reacting 4-(4-acetylpiperazin-1-yl)benzaldehyde with thiosemicarbazide to form thiosemicarbazone derivatives, which are cyclized to target compounds . Key factors affecting yield include:
Q. How is the compound characterized structurally in academic research?
Structural confirmation relies on spectroscopic and analytical techniques:
- 1H-NMR and 13C-NMR for verifying piperazine and carbonyl moieties .
- UV/Vis spectroscopy to assess electronic transitions in derivatives like Zn(II) phthalocyanines .
- Elemental analysis for validating purity and molecular composition .
- Infrared (IR) spectroscopy to identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .
Q. What safety protocols are recommended when handling this compound?
While specific MSDS data for this compound is limited, phenol derivatives generally require:
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors, as phenolic compounds can irritate the respiratory tract .
- Storage : In airtight containers under inert conditions to prevent oxidation .
Advanced Research Questions
Q. How can researchers address discrepancies in spectroscopic data across studies involving this compound?
Contradictions in spectral data (e.g., NMR shifts or IR peaks) may arise from solvent effects, tautomerism, or impurities. To resolve these:
- Replicate experiments under identical conditions (solvent, temperature) .
- Cross-validate with complementary techniques (e.g., HRMS for molecular weight confirmation) .
- Computational modeling : Use density functional theory (DFT) to simulate NMR/IR spectra and compare with empirical data .
Q. What computational methods are employed to predict the compound’s reactivity or biological interactions?
- Molecular docking : To study interactions with biological targets (e.g., serotonin receptors), leveraging software like AutoDock .
- Quantitative Structure-Activity Relationship (QSAR) : For correlating structural features (e.g., acetylpiperazine substitution) with activity in derivatives .
- DFT calculations : To analyze electron distribution in the carbonyl-piperazine system, predicting sites for electrophilic/nucleophilic attack .
Q. What strategies optimize the compound’s solubility and stability in biological assays?
- Salt formation : Dihydrochloride salts of related piperazine derivatives improve aqueous solubility .
- Derivatization : Introducing polar groups (e.g., sulfonyl or hydroxyl) via targeted synthesis .
- Formulation : Use of co-solvents (e.g., DMSO) or liposomal encapsulation to enhance bioavailability .
Methodological Notes
- Synthesis Optimization : Pilot reactions should test alternative catalysts (e.g., Pd/C for hydrogenation) to improve efficiency .
- Crystallography Challenges : For unresolved crystal structures, use SHELX programs for phase refinement, especially with twinned or high-resolution data .
- Biological Assay Design : Include control experiments with structurally similar compounds (e.g., 4-(4-methylpiperazin-1-yl)aniline) to isolate the acetylpiperazine moiety’s contribution to activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
